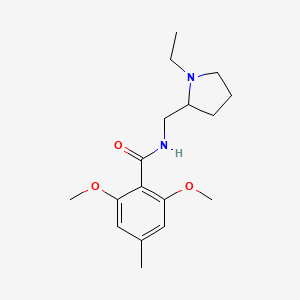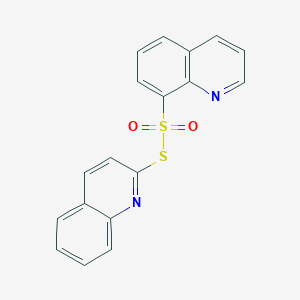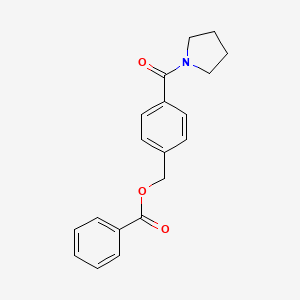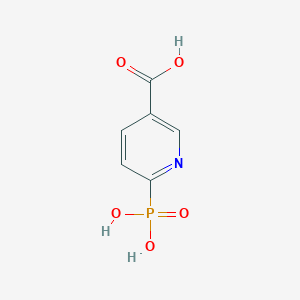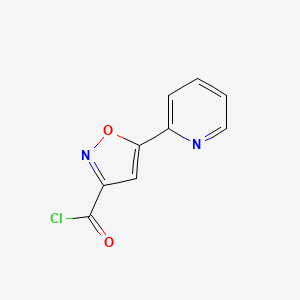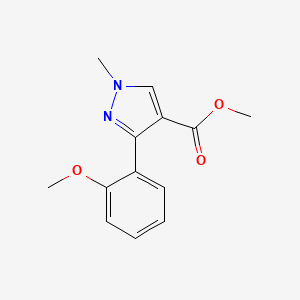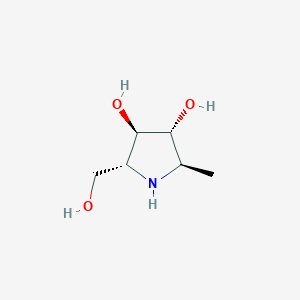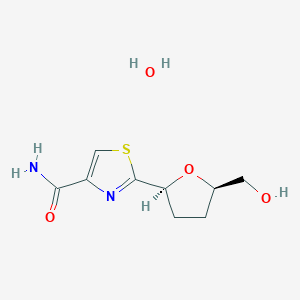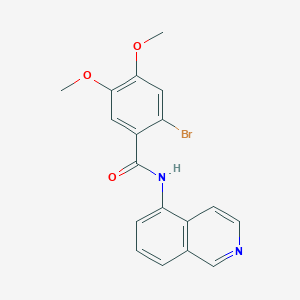![molecular formula C16H26N8O3 B12903087 8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine CAS No. 832691-29-9](/img/structure/B12903087.png)
8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5R)-2-(6-Amino-8-((4-aminobutyl)amino)-9H-purin-9-yl)-5-(aziridin-1-ylmethyl)tetrahydrofuran-3,4-diol is a complex organic compound with significant potential in various scientific fields. This compound features a purine base linked to a tetrahydrofuran ring, making it a unique structure with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Amino-8-((4-aminobutyl)amino)-9H-purin-9-yl)-5-(aziridin-1-ylmethyl)tetrahydrofuran-3,4-diol involves multiple steps, starting with the preparation of the purine base and the tetrahydrofuran ring. The key steps include:
Formation of the Purine Base: This involves the reaction of appropriate amines with purine derivatives under controlled conditions.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is synthesized separately and then attached to the purine base through a series of coupling reactions.
Introduction of the Aziridinyl Group: The aziridinyl group is introduced via nucleophilic substitution reactions, often using aziridine and suitable catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, with stringent quality control measures in place.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4S,5R)-2-(6-Amino-8-((4-aminobutyl)amino)-9H-purin-9-yl)-5-(aziridin-1-ylmethyl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (2R,3R,4S,5R)-2-(6-Amino-8-((4-aminobutyl)amino)-9H-purin-9-yl)-5-(aziridin-1-ylmethyl)tetrahydrofuran-3,4-diol is studied for its interactions with various biomolecules. It has potential as a probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine
The compound shows promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mécanisme D'action
The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-8-((4-aminobutyl)amino)-9H-purin-9-yl)-5-(aziridin-1-ylmethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R,4S,5R)-2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2S,3R,4R,5R,6R)-2-{[(2R,3R,4R,5S,6S)-2-[(1S,2S)-2-{(6-Amino-2-[(1S)-3-amino-1-{[(2R)-2,3-diamino-3-oxopropyl]amino}-3-oxopropyl]-5-methyl-4-pyrimidinyl}carbonyl)amino]-3-{[(2S,3S,4R)-5-{(2R,3S)-1-{(2-{4-[(4-aminobutyl)carbamoyl]-2,4′-bi-1,3-thiazol-2′-yl}ethyl)amino]-3-hydroxy-1-oxo-2-butanyl}amino)-3-hydroxy-4-methyl-5-oxo-2-pentanyl]amino}-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl carbamate
Uniqueness
What sets (2R,3R,4S,5R)-2-(6-Amino-8-((4-aminobutyl)amino)-9H-purin-9-yl)-5-(aziridin-1-ylmethyl)tetrahydrofuran-3,4-diol apart from similar compounds is its unique combination of functional groups and stereochemistry. This distinct structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
832691-29-9 |
|---|---|
Formule moléculaire |
C16H26N8O3 |
Poids moléculaire |
378.43 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-[6-amino-8-(4-aminobutylamino)purin-9-yl]-5-(aziridin-1-ylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H26N8O3/c17-3-1-2-4-19-16-22-10-13(18)20-8-21-14(10)24(16)15-12(26)11(25)9(27-15)7-23-5-6-23/h8-9,11-12,15,25-26H,1-7,17H2,(H,19,22)(H2,18,20,21)/t9-,11-,12-,15-/m1/s1 |
Clé InChI |
AGPWTSUXORLLAK-SDBHATRESA-N |
SMILES isomérique |
C1CN1C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCCCCN)N)O)O |
SMILES canonique |
C1CN1CC2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCCCN)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


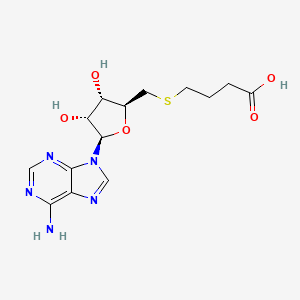
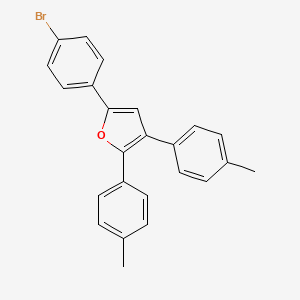
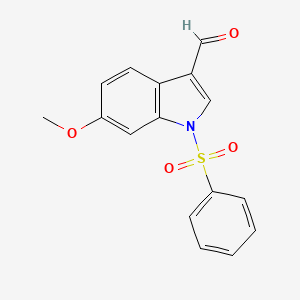

![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
